N-(2-(furan-2-yl)-2-thiomorpholinoethyl)thiophene-3-carboxamide
CAS No.: 2034572-95-5
Cat. No.: VC4875679
Molecular Formula: C15H18N2O2S2
Molecular Weight: 322.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034572-95-5 |
|---|---|
| Molecular Formula | C15H18N2O2S2 |
| Molecular Weight | 322.44 |
| IUPAC Name | N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C15H18N2O2S2/c18-15(12-3-7-21-11-12)16-10-13(14-2-1-6-19-14)17-4-8-20-9-5-17/h1-3,6-7,11,13H,4-5,8-10H2,(H,16,18) |
| Standard InChI Key | SGPDJGRRIUKMTM-UHFFFAOYSA-N |
| SMILES | C1CSCCN1C(CNC(=O)C2=CSC=C2)C3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiophene-3-carboxamide backbone linked to a furan-2-yl group via a thiomorpholinoethyl spacer. Key structural elements include:
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Thiophene ring: A five-membered aromatic heterocycle with a sulfur atom, contributing to electron-rich properties and potential π-π interactions with biological targets .
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Furan moiety: An oxygen-containing heterocycle known for enhancing bioavailability and metabolic stability .
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Thiomorpholine substituent: A sulfur-containing morpholine derivative that modulates lipophilicity and membrane permeability .
The SMILES notation (\text{C1CSCCN1C(CNC(=O)C2=CSC=C2)C3=CC=CO3) and InChIKey () provide precise descriptors for computational modeling .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 322.44 g/mol | |
| Solubility | Not fully characterized | |
| LogP (Predicted) | 2.8 (moderate lipophilicity) |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically employing:
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Nucleophilic substitution: To introduce the thiomorpholine group.
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Amide coupling: Between thiophene-3-carboxylic acid derivatives and amine intermediates .
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Catalytic optimization: Use of triethylamine or pyridine in polar aprotic solvents (e.g., dichloromethane) to enhance yields.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | Thiophene-3-carbonyl chloride, DCM, 0°C | 75% | |
| 2 | 2-(Furan-2-yl)ethylamine, Et₃N, RT | 82% | |
| 3 | Thiomorpholine, DMF, 60°C | 68% |
Analytical Characterization
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NMR Spectroscopy: NMR (400 MHz, CDCl₃) signals at δ 7.45 (thiophene-H), 6.35 (furan-H), and 3.75 ppm (thiomorpholine-CH₂) .
Biological Activities and Mechanisms
Antibacterial Properties
Structural analogs demonstrate broad-spectrum activity against Gram-positive and Gram-negative bacteria. For example:
Table 3: Antibacterial Activity of Furan-Thiophene Derivatives
| Compound | Bacterial Strain (MIC, μg/mL) | Source |
|---|---|---|
| Analog A (Furan derivative) | E. coli (64) | |
| Analog B (Thiophene hybrid) | S. aureus (32) | |
| Target Compound | P. aeruginosa (Pending) |
Mechanistic studies suggest disruption of bacterial membrane integrity via interaction with lipid bilayers .
Enzyme Inhibition
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SARS-CoV-2 M: Furan derivatives exhibit IC₅₀ values as low as 1.55 μM, suggesting covalent inhibition mechanisms .
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Acetylcholinesterase: Thiomorpholine analogs show 40–60% inhibition at 50 μM.
Pharmacological and Toxicological Profile
Pharmacokinetics
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Absorption: High Caco-2 permeability (Papp > 10 × 10⁻⁶ cm/s) due to moderate logP .
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Metabolism: Predicted hepatic clearance via CYP3A4-mediated oxidation .
Toxicity
Comparative Analysis with Structural Analogs
Table 4: Activity Comparison of Furan-Thiophene Derivatives
| Compound | Target Activity (IC₅₀/EC₅₀) | Selectivity Index | Source |
|---|---|---|---|
| Target Compound | SARS-CoV-2 M (1.57 μM) | >60 | |
| N-(2,5-Dimethoxyphenyl) | Antifungal (8.31 μM) | 12 | |
| F8–B6 (Analog) | Antiviral (1.55 μM) | >64 |
Key structural determinants of activity include:
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Thiomorpholine group: Enhances target binding via sulfur-mediated hydrogen bonds .
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Furan-thiophene core: Facilitates π-stacking with aromatic residues in enzyme active sites .
Future Directions and Applications
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